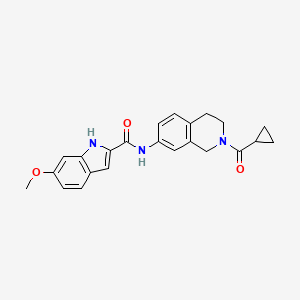

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroisoquinoline core, followed by the introduction of the cyclopropanecarbonyl and methoxy-indole groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropanecarbonyl, tetrahydroisoquinoline, and methoxy-indole groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the cyclopropanecarbonyl group could potentially undergo reactions with nucleophiles, while the tetrahydroisoquinoline and methoxy-indole groups could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility in different solvents, while the cyclic structures could influence its stability and reactivity .Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has developed methods for synthesizing compounds with similar structures, demonstrating the versatility of such molecules in chemical synthesis. For example, a study detailed the Pd(II)-catalyzed double cyclization of diarylethynes to produce tetracyclic compounds, highlighting the potential for creating complex molecules with significant biological activities (Ha et al., 2015). Another study focused on the regioselective addition of cyclic nitrones to form spirocyclopropaneisoxazolidines, demonstrating the creative manipulation of molecular structures for potential drug development (Molchanov et al., 2011).

Potential Biological Activities

Certain studies have synthesized compounds with similar frameworks to explore their potential biological activities. For instance, a molecule synthesized by Lu et al. (2021) exhibited significant inhibitory activity against cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Lu et al., 2021). Similarly, research by Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, indicative of the compound's potential application in neuropsychiatric disorder treatments (Mistry et al., 2015).

Advanced Chemical Transformations

The ability to undergo complex chemical transformations is a key feature of these compounds. For example, a study by Zorn et al. (1999) investigated the thermal behavior of cycloadducts of nitrones, providing insights into the reactivity and potential for synthesizing novel chemical structures (Zorn et al., 1999). Another example is the work by Tokimizu et al. (2014), which detailed a gold-catalyzed cascade cyclization strategy for constructing indoloquinolines, showcasing advanced methodologies in organic synthesis (Tokimizu et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-29-19-7-5-16-11-21(25-20(16)12-19)22(27)24-18-6-4-14-8-9-26(13-17(14)10-18)23(28)15-2-3-15/h4-7,10-12,15,25H,2-3,8-9,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGPYGCYGFOYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946922.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide](/img/structure/B2946923.png)

![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2946931.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2946933.png)

![6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946935.png)

![4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2946937.png)

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)

![[2-(5-Fluoropyridin-2-yl)-2-methylcyclopropyl]methanol](/img/structure/B2946941.png)

![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)